(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide
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Overview
Description
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group instead of methoxyphenyl groups.
N,N’-Dimethylthiourea: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea is unique due to the presence of methoxyphenyl groups, which can enhance its solubility and reactivity. These groups also contribute to its potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H21N3O2S/c1-13(15-6-10-17(23-3)11-7-15)20-21-18(24)19-12-14-4-8-16(22-2)9-5-14/h4-11H,12H2,1-3H3,(H2,19,21,24)/b20-13+ |
InChI Key |
XYZCCHDQSRNKTP-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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